Azulene, 5,7-dimethyl-
Description
Azulene is a non-benzenoid aromatic hydrocarbon composed of fused five- and seven-membered rings, resulting in a dipole moment of 1.08 D due to electron asymmetry (electron-rich five-membered ring and electron-deficient seven-membered ring) . This unique structure underpins its distinct physicochemical properties, including low ionization energy, high electron mobility, and polar reactivity .
5,7-Dimethylazulene is a derivative of azulene with methyl substituents at the 5- and 7-positions.
Properties
CAS No. |
56594-76-4 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5,7-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-6-10(2)8-12-5-3-4-11(12)7-9/h3-8H,1-2H3 |
InChI Key |
UOMIRMOUTXPRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC=CC2=C1)C |
Origin of Product |
United States |
Preparation Methods
Industrial Production via Acylation and Reduction (Patent WO2006006496A1)
One of the most detailed industrially applicable methods for preparing azulene derivatives, including 5,7-dimethylazulene, is described in patent WO2006006496A1. The process emphasizes high yield, cost-effectiveness, and environmental considerations by avoiding chlorinated solvents and column chromatography.
- Starting Material: A synthetic intermediate with methyl groups at relevant positions (e.g., compound (2) with methyl substituents).
- Acylation: Treatment of the intermediate with an acylating agent such as acetic anhydride in the presence of pyridine and catalytic 4-dimethylaminopyridine to form acetylated derivatives.
- Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures (0–50 °C) for 5 to 20 hours.
- Workup: Extraction with water and toluene, washing with dilute sodium hydrogen carbonate and brine, followed by distillation under reduced pressure.
- Reduction and Deprotection: The acetylated intermediate is reduced and deprotected in a single step without isolation of intermediates, using sodium methoxide in methanol at 0 °C, followed by neutralization with hydrogen chloride in ethyl acetate.
- Isolation: Crystallization from isopropanol and water yields the final azulene derivative.
- Avoids chlorinated solvents.
- No need for column chromatography purification.
- High yields (48–69%) significantly improve over prior art yields (~11.5%).
- Continuous reduction and deprotection step improves efficiency.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acylation | Acetic anhydride, pyridine, DMAP catalyst | 5–20 h, room temp to 50 °C |
| Extraction | Water, toluene, sodium hydrogen carbonate | Removes impurities |
| Reduction/Deprotection | Sodium methoxide in methanol, 0 °C | Single-step, 1–2 h |
| Neutralization | HCl in ethyl acetate | Prepares for crystallization |
| Crystallization | Isopropanol/water | Isolates pure azulene derivative |
This method is suitable for industrial scale synthesis due to its simplicity, environmental friendliness, and high yield.
Classical Ziegler–Hafner Method (Literature and Patent WO2014056900A1)
The Ziegler–Hafner synthesis remains a foundational approach for azulene derivatives, including 5,7-dimethylazulene.
Process Summary:
- Ring Opening: Pyridine is reacted with an arylating agent such as 2,4-dinitrochlorobenzene to form Zincke salts.
- Condensation: The Zincke salt undergoes condensation with cyclopentadienyl anions (e.g., cyclopentadienylsodium) in liquid ammonia or pyridine.
- Ring Closure: Electrocyclic ring closure occurs with elimination of dimethylamine, forming the azulene core.
- Purification: Steam distillation and extraction are used to isolate the azulene derivative.
- Dimethylamine is used as an auxiliary base but is volatile and requires careful handling.
- Pyridine is often used as solvent and reaction medium.
- The reaction temperature ranges from 0 to 50 °C, with reaction times from 2 hours to several days depending on conditions.
- The method allows for substitution at the seven-membered ring, which is relevant for 5,7-dimethyl substitution.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ring opening | Pyridine + 2,4-dinitrochlorobenzene | Formation of Zincke salt |
| Condensation | Cyclopentadienyl sodium in liquid ammonia | Forms azulene intermediate |
| Ring closure | Heating (70–140 °C, preferably 90–120 °C) | Electrocyclic closure |
| Purification | Steam distillation, extraction | Isolates azulene derivative |
This method is well-established for producing azulene derivatives with methyl substitutions at the seven-membered ring positions, including 5,7-dimethylazulene.
Transition Metal-Mediated Functionalization (Iron-Mediated Addition)
Recent advances have introduced transition metal catalysis for selective functionalization of azulene derivatives.
- Iron-mediated addition reactions enable regioselective substitution on the azulene core.
- Using cationic iron carbonyl complexes, nucleophilic addition to azulene derivatives can be performed under mild conditions.
- Solvent systems such as acetone/water mixtures with sodium bicarbonate base improve yields up to 85–97%.
- The method allows for selective mono- or disubstitution, which can be tailored to produce 5,7-dimethyl substitution patterns.
- The reactions proceed at room temperature with reaction times of 4 to 16 hours.
| Parameter | Conditions | Outcome |
|---|---|---|
| Catalyst | Cationic iron carbonyl complex | Facilitates nucleophilic addition |
| Solvent | Acetone/water (3:1) | Enhances solubility and yield |
| Base | Sodium bicarbonate | Improves reaction efficiency |
| Temperature | Room temperature | Mild conditions |
| Reaction time | 4–16 hours | High yields (up to 97%) |
This method provides a green and efficient alternative for functionalizing azulene derivatives, including methyl substitutions at specific positions.
Suzuki–Miyaura Coupling for Derivative Synthesis
For preparing substituted azulenes such as 5,7-diphenylazulene, which can be precursors to 5,7-dimethylazulene, Suzuki–Miyaura cross-coupling is employed.
- Borylation of azulene with bis(pinacolato)diboron yields 5,7-di(Bpin)azulene.
- Subsequent coupling with aryl bromides under palladium catalysis affords 5,7-disubstituted azulenes.
- This method is useful for introducing various substituents, including methyl groups via appropriate boronate esters or electrophiles.
Though more commonly used for aryl substitutions, this approach demonstrates the versatility of azulene functionalization.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Industrial Acylation/Reduction | Acetic anhydride, sodium methoxide, pyridine, toluene | 48–69 | High yield, environmentally friendly, no chromatography | Requires multi-step process |
| Ziegler–Hafner Synthesis | Pyridine, 2,4-dinitrochlorobenzene, cyclopentadienyl sodium, steam distillation | ~55 (for methyl azulenes) | Established, scalable, effective for 7-membered ring substitution | Handling volatile amines, longer reaction times |
| Iron-Mediated Functionalization | Cationic iron carbonyl complex, acetone/water, NaHCO3 | Up to 97 | Mild conditions, green chemistry | Requires metal catalysts, specific equipment |
| Suzuki–Miyaura Coupling | Pd catalyst, bis(pinacolato)diboron, aryl bromides | Variable | Versatile substitution patterns | More suited for aryl substitutions |
Research Findings and Notes
- The industrial method described in patent WO2006006496A1 improves yield fourfold compared to prior art, emphasizing continuous reduction and deprotection steps to enhance efficiency.
- The Ziegler–Hafner method remains a gold standard for azulene core synthesis with methyl substitution at the seven-membered ring, including 5,7-dimethylazulene, with yields around 55%.
- Iron-mediated addition reactions provide a modern, environmentally benign route with excellent yields and selectivity, suitable for functionalization of azulene derivatives.
- The choice of solvent and base critically affects yield and reaction efficiency; acetone/water mixtures with sodium bicarbonate base are optimal for iron-mediated methods.
- Purification techniques include steam distillation, extraction, crystallization, and sometimes chromatography depending on the method and scale.
Chemical Reactions Analysis
Types of Reactions
Azulene, 5,7-dimethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to its aromatic nature, azulene derivatives can undergo electrophilic substitution reactions.
Cycloaddition: Azulenequinones can participate in thermal cycloaddition reactions with cyclic 4π systems, leading to the formation of cycloadducts.
Common Reagents and Conditions
Common reagents used in the reactions of azulene derivatives include olefins, active methylenes, enamines, and silyl enol ethers. Reaction conditions often involve specific catalysts and controlled temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various cycloadducts, while electrophilic substitution can introduce different substituents onto the azulene ring .
Scientific Research Applications
Azulene, 5,7-dimethyl- and its derivatives have found applications in several scientific fields:
Mechanism of Action
The mechanism of action of azulene derivatives involves complex interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, azulene derivatives may exert their effects through photodynamic mechanisms, relying on light activation to produce reactive oxygen species that can target microbial cells .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Azulene Derivatives
Biological Activity
Azulene, a bicyclic aromatic hydrocarbon, is known for its distinctive blue color and unique chemical structure. The compound 5,7-dimethylazulene is a derivative of azulene that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer therapies. This article explores the biological activity of 5,7-dimethylazulene through various studies and findings.
5,7-Dimethylazulene (C_{12}H_{12}) features two methyl groups attached to the azulene core. Its unique structure contributes to its reactivity and biological properties. The compound's properties can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C_{12}H_{12} |
| Molecular Weight | 156.23 g/mol |
| Melting Point | 90-92 °C |
| Solubility | Insoluble in water |
Anti-Inflammatory Activity
Research indicates that azulene and its derivatives possess significant anti-inflammatory properties. A study highlighted that azulene inhibits the enzyme cyclooxygenase-2 (COX-2), which is crucial in the synthesis of inflammatory mediators like prostaglandins. Specifically, 5,7-dimethylazulene has shown promising results in modulating cytokine secretion and stabilizing cell membranes, thereby reducing inflammatory responses .
Case Study: In Vitro Analysis
In a recent study by Ayaz et al. (2020), various azulene derivatives were tested on lipopolysaccharide (LPS)-stimulated macrophages. While unsubstituted azulene exhibited strong anti-inflammatory effects by inhibiting TNF-α and IL-6 production without affecting cell viability, 5,7-dimethylazulene's specific effects were not detailed but suggested similar pathways .
Antimicrobial Activity
Azulene derivatives have been recognized for their antimicrobial properties. A study demonstrated that azulene compounds effectively reduced colony counts of Streptococcus mutans when used in conjunction with photodynamic therapy . The potential applications in treating infections highlight the importance of further exploring 5,7-dimethylazulene's efficacy against various pathogens.
Anticancer Potential
The anticancer activity of azulene derivatives has been a focal point in recent research. A study investigated the effects of azulene derivatives on cancer cell lines and found that certain compounds could selectively target mitochondrial functions in cancer cells . Specifically, derivatives like 6H-cycloocta[a]azulen-6-one showed promise in disrupting energy metabolism within cancer cells.
The mechanism involves inhibition of mitochondrial electron transport chain complex II, leading to reduced ATP production and increased apoptosis in cancer cells. This suggests that 5,7-dimethylazulene may share similar mechanisms warranting further investigation into its anticancer properties .
Summary of Biological Activities
The following table summarizes the biological activities associated with azulene derivatives:
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Inhibits COX-2; reduces TNF-α and IL-6 production; stabilizes cell membranes |
| Antimicrobial | Effective against Streptococcus mutans; potential use in photodynamic therapy |
| Anticancer | Targets mitochondrial functions; induces apoptosis in cancer cells |
| Antioxidant | Exhibits protective effects against oxidative stress; potential application in skin care products |
Q & A
Q. What are the optimal synthetic routes for 5,7-dimethylazulene, and how do reaction conditions influence yield?
-
Methodology: Compare methods like Friedel-Crafts alkylation or cyclization reactions. Use gas chromatography (GC) to monitor intermediates and high-performance liquid chromatography (HPLC) for purification. Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., dichloromethane vs. toluene) to maximize yield .
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Key Data: Tabulate yields under varying conditions (e.g., 65% at 100°C vs. 42% at 80°C in toluene).
Q. How to characterize the electronic structure of 5,7-dimethylazulene using spectroscopic techniques?
- Methodology: Employ UV-Vis spectroscopy to analyze absorption maxima (e.g., 360–400 nm for azulene derivatives) and nuclear magnetic resonance (NMR) to confirm substitution patterns (e.g., methyl proton shifts at δ 2.1–2.3 ppm) .
- Validation: Cross-reference with X-ray crystallography for bond-length discrepancies .
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Q. What solvent systems are most effective for solubility studies of 5,7-dimethylazulene?
- Methodology: Use Hansen solubility parameters to test polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane). Measure solubility via gravimetric analysis and correlate with computational COSMO-RS models .
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Advanced Research Questions
Q. How to resolve contradictions in reported photophysical properties of 5,7-dimethylazulene derivatives?
- Methodology: Conduct controlled experiments under inert atmospheres to exclude oxidation artifacts. Compare time-resolved fluorescence spectra with theoretical TD-DFT calculations to identify environmental effects (e.g., solvent polarity, oxygen quenching) .
- Data Analysis: Use multivariate regression to isolate variables causing discrepancies (e.g., pH, impurities).
Q. What computational strategies best predict the nonlinear optical (NLO) properties of 5,7-dimethylazulene?
-
Methodology: Apply density functional theory (DFT) with CAM-B3LYP/6-311+G(d,p) basis sets to calculate hyperpolarizability (β). Validate against experimental electric-field-induced second-harmonic generation (EFISHG) data .
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Challenges: Address basis-set dependencies and solvent effects in simulations.
Q. How to design in vitro assays for evaluating 5,7-dimethylazulene’s anti-inflammatory activity?
- Methodology: Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophage models. Measure cytokine suppression (e.g., IL-6, TNF-α) via ELISA. Include positive controls (e.g., dexamethasone) and dose-response curves (IC₅₀ calculations) .
- Troubleshooting: Address cytotoxicity confounders using MTT assays.
Q. What mechanistic insights explain the thermal instability of 5,7-dimethylazulene in polymer matrices?
- Methodology: Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify decomposition products (e.g., methyl radicals). Compare activation energies (Eₐ) via Kissinger analysis under nitrogen vs. air .
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Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

